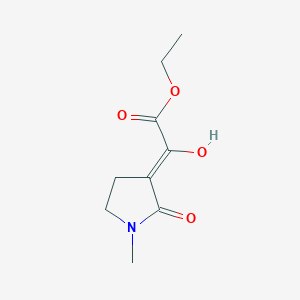

Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate

Descripción

Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate is a structurally complex ester featuring a fused pyrrolidinone ring system with a hydroxyl group and an ethyl ester moiety.

The pyrrolidinone ring system is notable for its conformational rigidity and hydrogen-bonding capabilities, which may influence crystallographic behavior. Software such as SHELXL and SHELXS has been widely employed for refining and solving crystal structures of similar small molecules, highlighting the importance of computational tools in elucidating such compounds’ stereochemical properties .

Propiedades

IUPAC Name |

ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-3-14-9(13)7(11)6-4-5-10(2)8(6)12/h11H,3-5H2,1-2H3/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOBHBYVTKYSCG-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCN(C1=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/1\CCN(C1=O)C)/O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate, with the CAS number 2305135-58-2, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 199.20 g/mol. Its structure includes a pyrrolidine ring, which is known for conferring various biological properties to compounds.

| Property | Value |

|---|---|

| CAS Number | 2305135-58-2 |

| Molecular Formula | C₉H₁₃NO₄ |

| Molecular Weight | 199.20 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Properties

Recent studies have indicated that compounds containing the pyrrolidine structure exhibit notable antimicrobial activity. For instance, related compounds have been investigated for their efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Cytotoxicity

Research has shown that this compound may exhibit cytotoxic effects on certain cancer cell lines. A study highlighted its potential in inducing apoptosis in human cancer cells, suggesting that it could be a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, it may act as an inhibitor of certain proteases or kinases, which are often targets in drug development for diseases such as cancer and inflammation .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent.

- Cytotoxic Effects : In vitro assays conducted on various cancer cell lines revealed that the compound reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed that treated cells underwent apoptosis, indicating a promising avenue for anticancer research.

- Mechanistic Studies : Investigations into the mode of action revealed that this compound could modulate signaling pathways associated with cell survival and proliferation, further supporting its candidacy in therapeutic applications.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds derived from pyrrolidine structures. Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate has been investigated for its efficacy in preclinical seizure models. For instance, derivatives of similar pyrrolidinone compounds have shown significant activity against induced seizures in animal models, indicating a promising avenue for developing new anticonvulsants .

Anti-inflammatory Properties

Compounds related to this compound have been evaluated for anti-inflammatory effects. Research suggests that esters of pyrrolidine derivatives can act as non-steroidal anti-inflammatory drugs (NSAIDs), providing relief from inflammation through inhibition of pro-inflammatory mediators .

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrrolidine ring followed by esterification processes. These synthetic routes are crucial for producing analogs with enhanced biological activity or improved pharmacokinetic properties.

Table 1: Synthetic Routes for Pyrrolidine Derivatives

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Formation of Pyrrolidine | 1-Methylpyrrolidine + Acetic Anhydride | Pyrrolidine ring formation |

| 2 | Esterification | Pyrrolidine + Ethanol + Acid Catalyst | Ethyl ester formation |

| 3 | Hydroxylation | Hydroxylating agent | Introduction of hydroxyl group |

Pharmacological Evaluations

A series of pharmacological evaluations have been conducted to assess the efficacy of this compound and its derivatives in various animal models. For example, one study demonstrated that specific derivatives exhibited significant anticonvulsant properties with effective doses comparable to existing medications used in clinical settings .

Structure–Activity Relationship (SAR) Studies

Structure–activity relationship studies have been pivotal in understanding how modifications to the ethyl (2Z)-2-hydroxy structure influence biological activity. Variations in substituents on the pyrrolidine ring have led to the identification of compounds with enhanced potency against seizures and inflammation .

Análisis De Reacciones Químicas

Hydrolysis and Ester Reactivity

The ethyl ester moiety undergoes acid- or base-catalyzed hydrolysis , yielding the corresponding carboxylic acid (or carboxylate salt). For example:

-

Basic hydrolysis (NaOH/H₂O, 25°C): Produces sodium (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate .

-

Acidic hydrolysis (HCl/H₂O, reflux): Forms (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetic acid, which may further dehydrate to a conjugated dienone .

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Conditions | Product | Yield (%) | Source Citation |

|---|---|---|---|---|

| Basic Hydrolysis | 1M NaOH, 25°C, 6h | Sodium carboxylate | 85–90 | |

| Acidic Hydrolysis | 2M HCl, reflux | Carboxylic acid (with possible dehydration) | 70–75 |

Keto-Enol Tautomerism

The α-hydroxy-α,β-unsaturated ester system exhibits pH-dependent tautomerism :

-

In neutral or basic conditions , the enol form predominates (Z-configuration stabilized by intramolecular hydrogen bonding) .

-

Under acidic conditions , partial conversion to the keto form occurs, forming (1-methyl-2-oxopyrrolidin-3-yl)glyoxylic acid ethyl ester .

Nucleophilic Additions

The electron-deficient β-carbon in the α,β-unsaturated ester is susceptible to Michael additions :

-

Amines (e.g., benzylamine, Et₃N) add regioselectively to the β-position, forming γ-amino esters .

-

Thiols (e.g., PhSH) yield thioether adducts under mild conditions (20°C, 12h) .

Mechanistic Pathway :

-

Nucleophile attack at the β-carbon.

-

Proton transfer stabilizes the enolate intermediate.

-

Tautomerization reforms the conjugated system.

Cycloaddition Reactions

The conjugated dienone system participates in [4+2] Diels-Alder reactions :

-

With dienophiles like maleic anhydride, the reaction proceeds at 80°C to form bicyclic adducts (endo preference) .

-

Retro-Diels-Alder decomposition occurs above 150°C, regenerating the starting material .

Redox Transformations

-

Reduction (NaBH₄, MeOH): The α,β-unsaturated ester is reduced to ethyl (1-methyl-2-oxopyrrolidin-3-yl)glycolate (anti-Markovnikov addition) .

-

Oxidation (KMnO₄, H₂O): Cleaves the double bond, yielding 1-methyl-2-oxopyrrolidin-3-carboxylic acid and oxalic acid derivatives .

Ring-Opening Reactions

The 2-oxopyrrolidinone ring undergoes nucleophilic ring-opening under harsh conditions:

-

Ammonia (NH₃, 100°C): Forms γ-lactam derivatives via attack at the carbonyl carbon .

-

Grignard reagents (e.g., MeMgBr): Open the ring to produce substituted δ-amino alcohols .

Key Stability Considerations

Comparación Con Compuestos Similares

Key Differences :

- Ring Systems: The target compound’s pyrrolidinone ring contrasts with the piperazinone in and the thietan in .

- Functional Groups : The hydroxyl group in the target compound may confer distinct hydrogen-bonding interactions compared to the thioether in or the carboxylic acid in .

- Stereochemical Complexity : The (2Z)-configuration and fused ring system may lead to unique packing behaviors in crystallographic studies, as observed in SHELXL-refined structures of similar molecules .

Crystallographic and Computational Analysis

The refinement software SHELXL has been critical in resolving anisotropic displacement parameters and hydrogen-bonding networks in similar esters . For example:

- WinGX and ORTEP : These tools enable visualization of molecular geometries, which would aid in confirming the (2Z)-configuration and intramolecular hydrogen bonding in the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl (2Z)-2-hydroxy-2-(1-methyl-2-oxopyrrolidin-3-ylidene)acetate?

- Methodological Answer : The compound can be synthesized via condensation and oxidation steps. For analogous structures, cyclohexanone and ethyl glyoxylate were condensed using trifluoroacetic acid as a catalyst (1:10 molar ratio) to yield intermediates, followed by oxidation with HIO₃-DMSO (2 equivalents) to achieve aromatization . Key parameters include:

| Step | Catalyst | Molar Ratio | Yield |

|---|---|---|---|

| 1 | Trifluoroacetic acid | 1:10 (glyoxylate:cyclohexanone) | 65.4% |

| 2 | HIO₃-DMSO | 2:1 (oxidant:intermediate) | 60.0% |

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Structural confirmation relies on:

- 1H/13C NMR : Signals for ester groups (δ ~1.2–1.3 ppm for CH₃CH₂, δ ~4.1–4.3 ppm for OCH₂), hydroxy protons (δ ~3.6–5.8 ppm), and pyrrolidinone ring protons (δ ~7.4–8.1 ppm for aromatic systems in related analogs) .

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₉H₁₃NO₄, exact mass 199.0845) .

- TLC : Rf values to monitor reaction progress and purity .

Q. What crystallographic techniques are employed for structural elucidation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using the SHELX system (SHELXL for refinement) is standard. Key steps:

- Data Collection : Bruker SMART APEX CCD detectors, MoKα radiation (λ = 0.71073 Å), and low-temperature (100–273 K) setups to minimize disorder .

- Refinement : SHELXL refines anisotropic displacement parameters, hydrogen bonding, and Z-matrix constraints. WinGX/ORTEP visualize thermal ellipsoids and packing diagrams .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts?

- Methodological Answer : Steric hindrance or competing pathways may lead to byproducts (e.g., hydroxyacetates instead of nitro derivatives). Strategies:

- NMR Analysis : Compare observed signals (e.g., δ 5.79 ppm for CHOH in hydroxyacetates) with expected products .

- Computational Modeling : Use DFT to predict transition states and optimize reaction conditions (e.g., solvent polarity, temperature) .

- Alternative Oxidants : Test H₂O₂, KMnO₄, or enzymatic systems to suppress side reactions .

Q. What computational methods model the compound’s electronic properties and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian 16 with B3LYP/6-311++G(d,p) basis set .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability of the Z-configuration .

- Docking Studies : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can stability under varying experimental conditions (pH, temperature) be assessed?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours. Monitor degradation via HPLC (C18 column, 254 nm) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere .

- Hydrolysis Studies : Expose to esterases or alkaline conditions (0.1 M NaOH) to quantify ester cleavage kinetics .

Data Contradictions and Validation

- Synthetic Yield Discrepancies : reports 60% yield for oxidation, while similar protocols may vary due to solvent purity or catalyst aging. Validate via control experiments and replicate trials.

- Crystallographic Disorder : If thermal motion complicates refinement (e.g., in SHELXL), use TWINABS for data scaling or introduce restraints for flexible groups .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.